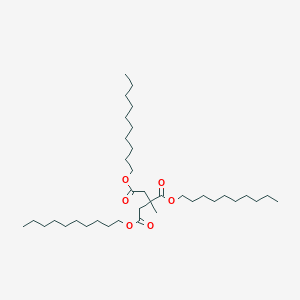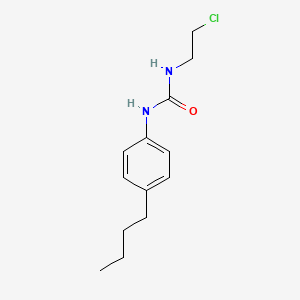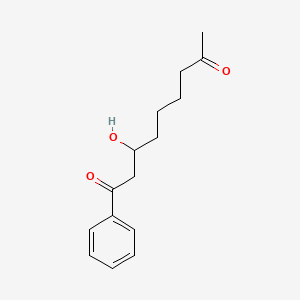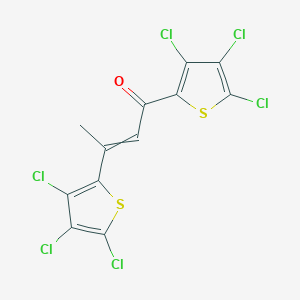
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one is a synthetic organic compound characterized by the presence of two thiophene rings substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one typically involves the reaction of 3,4,5-trichlorothiophene with a suitable but-2-en-1-one precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the thiophene rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of substituted thiophenes with various functional groups.
Scientific Research Applications
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(4-chlorophenyl)-2-propen-1-one
- 1,3-Bis(diphenylphosphino)propane dichloronickel(II)
- 1,3-Bis(5-(dimesitylboryl)thiophen-2-yl)benzene
Uniqueness
1,3-Bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one is unique due to the presence of multiple chlorine atoms on the thiophene rings, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for diverse applications and makes it a valuable subject of study in various scientific fields.
Properties
CAS No. |
112430-09-8 |
|---|---|
Molecular Formula |
C12H4Cl6OS2 |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
1,3-bis(3,4,5-trichlorothiophen-2-yl)but-2-en-1-one |
InChI |
InChI=1S/C12H4Cl6OS2/c1-3(9-5(13)7(15)11(17)20-9)2-4(19)10-6(14)8(16)12(18)21-10/h2H,1H3 |
InChI Key |
VUVOMOVYBQOBGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1=C(C(=C(S1)Cl)Cl)Cl)C2=C(C(=C(S2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetate](/img/structure/B14310976.png)
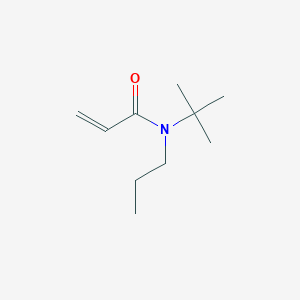
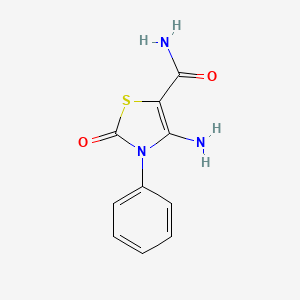
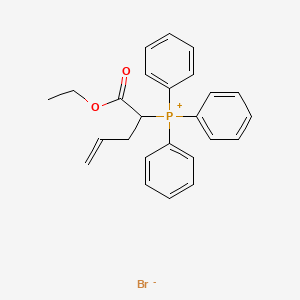
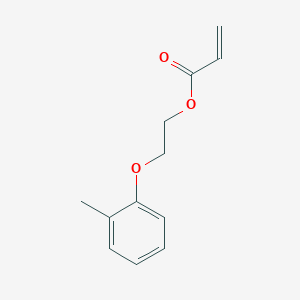
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
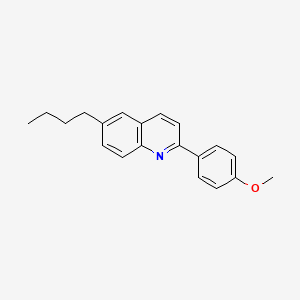
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
